N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide
Description
The compound N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide features a complex heterocyclic scaffold with a benzothiazole moiety fused to a tetrahydrothienopyridine ring, substituted at the 6-position with an ethyl group. The benzamide component includes a 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl) substituent, contributing to its electron-withdrawing and hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N4O3S3/c1-2-35-17-16-25-28(20-35)41-32(29(25)31-33-26-9-5-6-10-27(26)40-31)34-30(37)22-11-13-24(14-12-22)42(38,39)36-18-15-21-7-3-4-8-23(21)19-36/h3-14H,2,15-20H2,1H3,(H,34,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMHQMBRNOCHGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCC7=CC=CC=C7C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological evaluation, and structure-activity relationships (SAR).
Synthesis and Structural Characterization
The compound has been synthesized through various methods that typically involve the coupling of benzo[d]thiazole derivatives with thieno[2,3-c]pyridine frameworks. The synthesis often employs techniques such as one-pot reactions and microwave-assisted synthesis to enhance yield and purity. The structural characterization is typically performed using techniques like X-ray crystallography and NMR spectroscopy.
Key Structural Features
- Molecular Formula : C23H26N4O2S2
- Key Functional Groups :
- Benzamide moiety
- Sulfonamide linkage
- Thieno[2,3-c]pyridine scaffold
- Benzo[d]thiazole ring
Inhibition of APE1
Research indicates that this compound acts as an inhibitor of the apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme involved in DNA repair processes. The inhibition of APE1 has been linked to enhanced cytotoxicity of chemotherapeutic agents such as temozolomide (TMZ).
Table 1: Biological Activity Profile
| Activity Type | Observations |
|---|---|
| APE1 Inhibition | Low µM activity against purified APE1 enzyme |
| Cytotoxicity Enhancement | Potentiates the effects of methylmethane sulfonate and TMZ |
| ADME Profile | Favorable in vitro ADME characteristics |
The compound's mechanism involves the modulation of DNA damage repair pathways. By inhibiting APE1, it leads to the accumulation of DNA damage in cancer cells, making them more susceptible to chemotherapy. This has been supported by studies showing increased accumulation of apurinic sites in HeLa cells treated with alkylating agents in the presence of this compound.
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications to the benzothiazole and thieno[2,3-c]pyridine portions can significantly impact biological activity. For instance:
- Substituents on the benzothiazole ring can enhance binding affinity to APE1.
- Alterations in the sulfonamide group can affect solubility and bioavailability.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Benzothiazole Substituents | Increased APE1 binding |
| Sulfonamide Variants | Altered solubility and efficacy |
Case Study 1: Combination Therapy
A study demonstrated that co-administration of this compound with TMZ significantly improved therapeutic outcomes in animal models of glioblastoma. The combination led to reduced tumor growth and increased survival rates compared to TMZ alone.
Case Study 2: In Vitro Studies
In vitro assays using various cancer cell lines showed that this compound selectively induces apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications and Functional Groups
The target compound’s structure can be compared to two closely related analogs:
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3) : Substituent at 6-position: Isopropyl (vs. ethyl in the target compound). Benzamide modification: Acetamide group (vs. 4-sulfonyl-dihydroisoquinoline). Activity: APE1 inhibitor (IC₅₀ ~ μM range), enhances cytotoxicity of alkylating agents (e.g., temozolomide).
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride : Substituent at 6-position: Methyl (vs. ethyl). Benzamide modification: 2,4-dimethoxy groups (vs. sulfonyl-dihydroisoquinoline).
Structure-Activity Relationships (SAR)
Table 1: Structural and Functional Comparisons
Key Observations:
- Alkyl Chain Length (6-position): Ethyl vs. Isopropyl’s bulkiness in Compound 3 could enhance metabolic stability but reduce solubility . Ethyl vs. Methyl: Methyl (smallest substituent) likely increases conformational flexibility but may reduce enzyme affinity due to weaker hydrophobic interactions.
- Dimethoxy groups in the 6-methyl analog could improve membrane permeability but lack the sulfonyl group’s hydrogen-bonding capacity.
Mechanistic Implications and Therapeutic Potential
- APE1 Inhibition: Compound 3’s μΜ-level APE1 inhibition suggests that the target compound’s sulfonyl-dihydroisoquinoline group could improve potency via stronger electrostatic interactions with the enzyme’s active site .
- Synergy with Alkylating Agents : Like Compound 3, the target compound may sensitize cancer cells to temozolomide by impairing DNA repair pathways .
Q & A
Q. What established synthetic routes are available for synthesizing this compound, and what are the critical reaction parameters?
The compound’s synthesis typically involves multi-step heterocyclic chemistry, leveraging condensation reactions between benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine precursors. Key steps include sulfonylation of the benzamide group and cyclization under controlled conditions. Reaction parameters such as temperature (70–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd/C for hydrogenation) are critical for yield optimization. Characterization via -NMR, -NMR, and HPLC-MS is essential to confirm structural integrity .
Q. Which spectroscopic and chromatographic methods are recommended for structural validation?
High-resolution mass spectrometry (HRMS) and 2D-NMR (COSY, HSQC) are indispensable for resolving complex proton environments, particularly in the tetrahydrothieno-pyridine and dihydroisoquinoline moieties. Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%). Stability studies under varying pH and temperature conditions should precede biological assays to rule out degradation artifacts .
Q. How should initial pharmacological activity screening be designed for this compound?
Prioritize in vitro assays targeting enzymes or receptors hypothesized to interact with the sulfonamide or benzothiazole groups. Use dose-response curves (0.1–100 µM) and include positive controls (e.g., known inhibitors). Cell viability assays (MTT or resazurin) are mandatory to exclude cytotoxicity before advancing to in vivo models .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis process and predict reactivity?
Molecular dynamics simulations (e.g., COMSOL Multiphysics) can model solvent effects and transition states for key reactions like sulfonylation. Density Functional Theory (DFT) calculations predict regioselectivity in heterocyclic ring formation. AI-driven tools enable real-time adjustment of reaction parameters (e.g., flow rates, catalyst loading) to maximize efficiency .
Q. What strategies resolve contradictions in biological activity data across studies?
Apply a tiered validation framework:
- Replicate assays using standardized protocols (e.g., CLSI guidelines).
- Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition).
- Analyze batch-to-batch compound variability via LC-MS to rule out impurities. Theoretical frameworks (e.g., structure-activity relationship models) should contextualize discrepancies .
Q. How can the role of the sulfonamide group in target binding be mechanistically investigated?
Use alanine scanning mutagenesis on the target protein to identify critical residues. Pair this with isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions, while isotopic labeling (-sulfonamide) tracks binding kinetics .
Q. What advanced analytical techniques characterize degradation products under stress conditions?
Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with LC-HRMS/MS identify degradation pathways. Quadrupole-time-of-flight (Q-TOF) MS/MS with collision-induced dissociation (CID) fragments ions for structural elucidation. Stability-indicating methods (ICH Q1A guidelines) ensure robustness .
Methodological Considerations
- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize synthesis yield and purity. Include negative controls in biological assays to account for solvent/DMSO artifacts .
- Data Analysis : Apply multivariate statistics (PCA, PLS-DA) to correlate structural features with activity. Bayesian inference models quantify uncertainty in contradictory datasets .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, ensuring proper randomization and blinding to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
